3'-Methylpropiophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

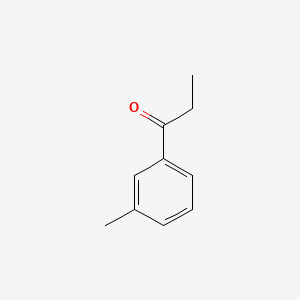

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-10(11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVNQIJBHWOZRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199699 | |

| Record name | 3'-Methylpropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51772-30-6 | |

| Record name | 1-(3-Methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51772-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Methylpropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051772306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Methylpropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-methylpropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-METHYLPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRV2PZ9ZV1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3'-Methylpropiophenone: Structure, Synthesis, and Characterization

This guide provides a comprehensive technical overview of 3'-Methylpropiophenone, an aromatic ketone of significant interest in synthetic chemistry. It serves as a crucial intermediate in the development of pharmaceuticals and as a component in the fragrance industry.[1] We will delve into its fundamental chemical identity, explore a robust synthetic protocol with mechanistic justifications, detail the spectroscopic techniques for structural validation, and discuss its chemical reactivity and applications.

Chemical Identity and Physicochemical Properties

This compound, systematically named 1-(3-methylphenyl)propan-1-one according to IUPAC nomenclature, is an organic compound belonging to the aromatic ketone family.[2] Its structure consists of a propiophenone core (a benzene ring attached to a propan-1-one group) with a methyl substituent at the meta- (3') position of the aromatic ring.[3]

The placement of the methyl group at the meta-position is a critical structural feature that dictates its reactivity and physicochemical properties, distinguishing it from its ortho- (2'-) and para- (4'-) isomers.

Chemical Structure

The structural representation of this compound is essential for understanding its chemical behavior.

Key Identifiers and Properties

Quantitative data for this compound is summarized below. This information is critical for experimental design, purification, and safety considerations.

| Property | Value | Source(s) |

| IUPAC Name | 1-(3-methylphenyl)propan-1-one | [2][3] |

| Synonyms | m-Methylpropiophenone, 1-(m-Tolyl)propan-1-one | [2] |

| CAS Number | 51772-30-6 | [3] |

| Molecular Formula | C₁₀H₁₂O | [3][4] |

| Molecular Weight | 148.20 g/mol | [2][3] |

| Physical Form | Liquid | |

| Normal Boiling Point | 513.73 K (240.58 °C) (Joback Calculated) | [5] |

| Normal Melting Point | 291.33 K (18.18 °C) (Joback Calculated) | [5] |

| InChI Key | QHVNQIJBHWOZRJ-UHFFFAOYSA-N | [3] |

Synthesis Protocol: Grignard Reaction

While several synthetic routes exist, including Friedel-Crafts acylation, a highly effective and regioselective method for preparing this compound is the Grignard reaction. This pathway involves the reaction of a Grignard reagent, specifically 3-methylphenylmagnesium bromide, with propionitrile, followed by acidic hydrolysis. This method is preferred over Friedel-Crafts acylation of toluene, as the latter can produce a mixture of ortho- and para- isomers due to the directing effect of the methyl group, complicating purification.[6]

The Grignard approach ensures the propanoyl group is introduced specifically at the desired meta-position relative to the methyl group.

Synthesis Workflow Diagram

Detailed Experimental Protocol

This protocol is adapted from established procedures for Grignard synthesis.

Materials:

-

m-Bromotoluene

-

Magnesium turnings

-

Iodine (a few crystals)

-

Propionitrile

-

Anhydrous diethyl ether

-

Dilute sulfuric acid

-

Saturated aqueous sodium bicarbonate

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation:

-

Rationale: This is the critical step where the organometallic nucleophile is generated. All glassware must be rigorously dried to prevent moisture from quenching the highly reactive Grignard reagent.

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq) and a few crystals of iodine.

-

Causality: The iodine serves as an activator, etching the passivating magnesium oxide layer on the turnings to expose fresh magnesium metal, thereby initiating the reaction.

-

Add a small portion of anhydrous diethyl ether.

-

In the dropping funnel, prepare a solution of m-bromotoluene (1.0 eq) in anhydrous diethyl ether. Add a small amount of this solution to the flask. The reaction is initiated when the color of the iodine fades and gentle refluxing begins.

-

Once initiated, add the remaining m-bromotoluene solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to reflux for 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Propionitrile:

-

Rationale: The carbon of the nitrile group is electrophilic and is attacked by the nucleophilic carbon of the Grignard reagent.

-

Cool the Grignard solution to room temperature.

-

Add a solution of propionitrile (0.9 eq) in anhydrous diethyl ether dropwise via the dropping funnel. An exothermic reaction will occur. Control the rate of addition to maintain a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours.

-

-

Hydrolysis and Work-up:

-

Rationale: The intermediate imine-magnesium complex is hydrolyzed under acidic conditions to yield the final ketone product.

-

Cool the reaction mixture in an ice bath. Slowly and carefully add cold, dilute sulfuric acid to quench the reaction and hydrolyze the intermediate.

-

Transfer the mixture to a separatory funnel. The desired product will be in the organic (ether) layer. Separate the layers.

-

Extract the aqueous layer with diethyl ether (2x).

-

-

Purification:

-

Rationale: Washing removes unreacted acid and other inorganic impurities.

-

Combine all organic layers and wash sequentially with saturated aqueous sodium bicarbonate (to neutralize any remaining acid), water, and finally, saturated brine (to aid in phase separation).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by silica gel column chromatography to yield pure this compound.[7]

-

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic methods. The data presented here are representative of the expected spectral features for this compound.[2][8][9][10]

| Technique | Data and Interpretation |

| ¹H NMR | ~7.7 ppm (m, 2H): Aromatic protons ortho to the carbonyl group. ~7.3 ppm (m, 2H): Remaining aromatic protons. 2.97 ppm (q, 2H, J ≈ 7.2 Hz): Methylene protons (-C(=O)-CH₂ -) adjacent to the carbonyl and a methyl group. 2.40 ppm (s, 3H): Protons of the aryl methyl group (-Ar-CH₃ ). 1.20 ppm (t, 3H, J ≈ 7.2 Hz): Terminal methyl protons (-CH₂-CH₃ ). |

| IR (Infrared) | ~3050-3000 cm⁻¹: Aromatic C-H stretching. ~2980-2870 cm⁻¹: Aliphatic C-H stretching. ~1685 cm⁻¹: Strong, characteristic C=O stretching of the aryl ketone. ~1600, 1450 cm⁻¹: Aromatic C=C stretching. |

| MS (Mass Spec.) | m/z 148 (M⁺): Molecular ion peak, corresponding to the molecular weight. m/z 119: Loss of the ethyl group (•CH₂CH₃), a common fragmentation pattern for propiophenones. m/z 91: Fragment corresponding to the tolyl group ([C₇H₇]⁺). |

Reactivity and Applications

The chemical reactivity of this compound is centered on its two primary functional groups: the ketone and the substituted aromatic ring.

-

Carbonyl Group Reactivity: The ketone can undergo reduction to form the corresponding secondary alcohol, 1-(3-methylphenyl)propan-1-ol. It can also serve as an electrophile in reactions with various nucleophiles.

-

Aromatic Ring Reactivity: The aromatic ring can undergo further electrophilic aromatic substitution. The existing acyl and methyl groups will influence the position of new substituents.

-

Alpha-Halogenation: A particularly useful reaction is the bromination at the alpha-position to the carbonyl group, yielding 2-bromo-3'-methylpropiophenone.[11][12] This derivative is a valuable building block in the synthesis of more complex molecules, particularly in pharmaceutical research.[13]

Due to its versatile reactivity, this compound is a key intermediate in organic synthesis. It is utilized in the production of certain pharmaceuticals and contributes to the creation of unique scents in the fragrance industry, where it can impart sweet, floral, and balsamic notes.[1]

Safety and Handling

This compound is classified as an irritant.[2] GHS hazard statements indicate it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[14] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound is a structurally distinct aromatic ketone with significant utility in applied chemistry. Its regioselective synthesis via the Grignard pathway provides a reliable method for its production, avoiding the isomeric mixtures common to other methods. The combination of NMR, IR, and mass spectrometry provides a robust framework for its structural confirmation. Its reactivity makes it a valuable precursor for creating more complex molecules, cementing its role as an important intermediate in both the pharmaceutical and fragrance sectors.

References

- 1. 3-methylpropiophenone | Aroma Chemical For Fragrances & Flavors [chemicalbull.com]

- 2. This compound | C10H12O | CID 103965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound - Wikidata [wikidata.org]

- 5. This compound (CAS 51772-30-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis routes of this compound [benchchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. benchchem.com [benchchem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 2-bromo-3-methylpropiophenone synthesis - chemicalbook [chemicalbook.com]

- 12. Buy this compound | 51772-30-6 [smolecule.com]

- 13. Page loading... [guidechem.com]

- 14. 51772-30-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to the Solubility of 3'-Methylpropiophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 3'-Methylpropiophenone, a key intermediate in the pharmaceutical and fragrance industries. The document elucidates the theoretical principles governing its solubility based on its molecular structure. A comprehensive overview of its predicted and observed solubility in a range of common organic solvents is presented, supported by data from analogous compounds. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the precise determination of solubility, ensuring scientific integrity and reproducibility. Visualizations are provided to illustrate key concepts and workflows, offering a practical resource for laboratory professionals.

Introduction: Understanding this compound

This compound (CAS No. 51772-30-6) is an aromatic ketone with the molecular formula C₁₀H₁₂O[1][2]. Structurally, it comprises a benzene ring substituted with a methyl group at the meta-position and a propionyl group. This configuration imparts a moderate polarity to the molecule, which is a primary determinant of its solubility behavior. As a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and fragrance compounds, a thorough understanding of its solubility is paramount for process optimization, formulation development, and ensuring reaction efficiency.[2][3]

Physicochemical Properties of this compound:

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O | [1][2] |

| Molecular Weight | 148.20 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 244-246 °C | [3] |

| Water Solubility | Limited/Low | [1][3] |

Theoretical Framework: The "Like Dissolves Like" Principle in Action

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental predictive tool.

-

Polarity: this compound possesses a polar carbonyl group (C=O) which can participate in dipole-dipole interactions. However, the molecule is dominated by its nonpolar aromatic ring and alkyl chain. This dual character suggests it will be most soluble in solvents of intermediate polarity and less soluble in highly polar (like water) or very nonpolar solvents.

-

Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor, which can enhance solubility in protic solvents (e.g., alcohols). However, the absence of a hydrogen bond donor in the molecule limits its ability to self-associate via hydrogen bonds.

The presence of the methyl group on the phenyl ring has a minor influence on the overall polarity compared to the parent compound, propiophenone, but can affect crystal lattice energy in the solid state, which in turn influences solubility.

Solubility Profile of this compound

Direct quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in the public domain. However, by examining the solubility of structurally similar compounds, namely propiophenone and 4'-methylpropiophenone, we can construct a reliable predicted solubility profile.

Key Observations from Analogous Compounds:

-

Propiophenone (CAS No. 93-55-0): It is reported to be insoluble or has very low solubility in water (approximately 2 g/L)[4]. It is miscible with or soluble in a wide range of organic solvents including ethanol, ether, benzene, and toluene[4][5][6][7][8][9][10][11][12].

-

4'-Methylpropiophenone (CAS No. 5337-93-9): This isomer also exhibits low water solubility and is soluble in organic solvents such as ethanol, ether, acetone, and chloroform[1][2][13][14][15].

Based on these data and the structural similarity, the following table summarizes the predicted qualitative and semi-quantitative solubility of this compound at ambient temperature.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale/Supporting Evidence |

| Alcohols (Protic) | Methanol, Ethanol | Miscible/Very Soluble | The ability of the carbonyl group to accept hydrogen bonds from the alcohol's hydroxyl group, coupled with similar polarities, suggests high solubility. Propiophenone is miscible with ethanol and methanol.[5][6][7][9] |

| Ketones (Polar Aprotic) | Acetone | Miscible/Very Soluble | "Like dissolves like" principle applies strongly here due to the shared ketone functional group and similar polarity. 4'-Methylpropiophenone is soluble in acetone.[1][2][14] |

| Esters (Polar Aprotic) | Ethyl Acetate | Soluble | The polarity of esters is comparable to that of ketones, suggesting good solubility. |

| Ethers (Weakly Polar) | Diethyl Ether | Miscible/Very Soluble | Propiophenone and 4'-methylpropiophenone are both reported to be soluble in ether.[1][5][6][7][9][13] |

| Aromatic Hydrocarbons | Toluene, Benzene | Miscible/Very Soluble | The large nonpolar aromatic ring of this compound will have strong favorable interactions with aromatic solvents. Propiophenone is miscible with toluene and benzene.[5][6][7][8][9] |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble | These solvents have polarities that are well-suited to dissolve moderately polar compounds. 4'-Methylpropiophenone is soluble in chloroform.[1][2] |

| Nonpolar Hydrocarbons | Hexane | Sparingly Soluble to Soluble | While the nonpolar aromatic and alkyl portions of the molecule will interact favorably, the polarity of the carbonyl group may limit miscibility. Propiophenone is reported to have good solubility in hexane.[5] |

| Highly Polar (Protic) | Water | Very Low Solubility/Insoluble | The large hydrophobic portion of the molecule outweighs the polarity of the carbonyl group, leading to poor water solubility. Propiophenone's water solubility is ~2 g/L.[4] |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise quantitative solubility data, a robust and validated experimental method is essential. The "shake-flask" method is a widely accepted standard for determining the solubility of chemical compounds and is described in guidelines such as OECD 105 and ASTM E1148.[3][16][17][18][19][20][21][22][23][24][25][26][27][28][29]

Objective: To determine the saturation concentration of this compound in a given organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Step-by-Step Methodology:

-

Preparation of a Saturated Solution: a. Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The excess solid ensures that saturation is achieved. b. Place the flask in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Preliminary studies can determine the optimal equilibration time.[23][25][26]

-

Phase Separation: a. After equilibration, allow the flask to stand undisturbed at the same temperature to allow undissolved material to settle. b. To ensure complete removal of undissolved solute, centrifuge the samples at a constant temperature.[20] c. Carefully withdraw an aliquot of the supernatant using a pre-warmed/cooled pipette to avoid temperature-induced precipitation.

-

Sample Preparation for Analysis: a. Filter the aliquot through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) to remove any remaining particulate matter.[20] b. Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: a. Prepare a series of calibration standards of this compound in the chosen solvent. b. Analyze the calibration standards and the diluted sample solution using a validated HPLC or GC method. c. Construct a calibration curve by plotting the analytical response versus the concentration of the standards. d. Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility.

Self-Validation and Trustworthiness:

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

The equilibration time should be confirmed by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the measured concentration remains constant.

-

The analytical method (HPLC/GC) must be validated for linearity, accuracy, and precision.

Visualizing the Process

Diagram 1: Factors Influencing Solubility

Caption: Intermolecular forces determining solubility.

Diagram 2: Experimental Workflow for Solubility Determination

Caption: Shake-flask method workflow.

Conclusion

This compound exhibits a solubility profile characteristic of a moderately polar aromatic ketone. It has very limited solubility in water but is predicted to be highly soluble to miscible in a variety of common organic solvents, including alcohols, ketones, ethers, and aromatic hydrocarbons. This guide provides a robust theoretical and practical framework for understanding and experimentally determining its solubility. The detailed protocol for the shake-flask method offers a reliable system for generating precise and accurate solubility data, which is critical for the effective application of this compound in research and industrial settings.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4'-Methylpropiophenone: A Key Intermediate in Organic Synthesis – Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]

- 3. store.astm.org [store.astm.org]

- 4. CAS 93-55-0: Propiophenone | CymitQuimica [cymitquimica.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. manavchem.com [manavchem.com]

- 7. sdichem.com [sdichem.com]

- 8. chembk.com [chembk.com]

- 9. 1-Phenyl-1-propanone | C9H10O | CID 7148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Propiophenone - Wikipedia [en.wikipedia.org]

- 11. Propiophenone | 93-55-0 [amp.chemicalbook.com]

- 12. Propiophenone [drugfuture.com]

- 13. CAS 5337-93-9: 4′-Methylpropiophenone | CymitQuimica [cymitquimica.com]

- 14. nbinno.com [nbinno.com]

- 15. organicintermediate.com [organicintermediate.com]

- 16. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 17. filab.fr [filab.fr]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. enamine.net [enamine.net]

- 21. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 22. scribd.com [scribd.com]

- 23. downloads.regulations.gov [downloads.regulations.gov]

- 24. livewell.ae [livewell.ae]

- 25. bioassaysys.com [bioassaysys.com]

- 26. researchgate.net [researchgate.net]

- 27. ASTM E1148-2002(R2008)(PDF)Standard Test Method for Measurements of Aqueous Solubility | Russian regulatory documents in English. Russian Norms. [russiannorms.com]

- 28. ASTM 1148 Solubilidad en Agua | PDF | Solubility | Acid Dissociation Constant [scribd.com]

- 29. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3'-Methylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3'-Methylpropiophenone, a key organic compound with significant applications in synthetic chemistry, particularly in the development of pharmaceutical agents. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the experimental determination of its core physical properties, its spectroscopic signature, and its relevance in complex molecular synthesis.

Introduction and Significance

This compound (CAS No. 51772-30-6) is an aromatic ketone that serves as a crucial building block in organic synthesis.[1][2] Its structure, featuring a propiophenone core with a methyl group at the meta position of the phenyl ring, makes it a valuable precursor for the synthesis of more complex molecules.[3] Notably, it is recognized as a key intermediate in the preparation of bupropion analogues, a class of drugs primarily used for treating depression and for smoking cessation.[4][5] Understanding the precise physical and chemical properties of this compound is therefore paramount for its effective use in research and development, ensuring reproducibility and scalability of synthetic processes.

Physicochemical Properties of this compound

The physical state of this compound under standard conditions is a colorless to pale yellow liquid or oil.[5][6] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 51772-30-6 | [1][2][7] |

| Molecular Formula | C₁₀H₁₂O | [1][2][8][9][10] |

| Molecular Weight | 148.20 g/mol | [1][8][9][10] |

| Melting Point | -4.4 °C | [5][11] |

| Boiling Point | 244-246 °C at 760 mmHg | [6][9] |

| 235 °C (estimate) | [5][11] | |

| 507.2 K (234.05 °C) at 0.993 bar | [12] | |

| 405.7 K (132.55 °C) at 0.040 bar | [12] | |

| Density | 1.0059 g/cm³ (estimate) | [5][11] |

| Solubility | Soluble in chloroform and methanol (sparingly). Limited water solubility. | [5][6][11] |

| Physical Form | Liquid/Oil | [5][11][13] |

| Appearance | Colorless to pale yellow | [5][6] |

Note: Discrepancies in reported boiling points may arise from variations in experimental conditions and purity of the sample. The values from the NIST WebBook at reduced pressures are considered highly reliable.[12]

Experimental Determination of Melting and Boiling Points

The accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a substance. For this compound, which is a liquid at room temperature, the determination of its freezing point (melting point) and boiling point requires specific methodologies.

Melting Point (Freezing Point) Determination

Since this compound has a sub-zero melting point, a standard melting point apparatus would require a cooling stage. The protocol described here is for determining the freezing point.

Principle: The sample is cooled until it solidifies, and the temperature at which the solid and liquid phases are in equilibrium upon gentle warming is recorded as the melting point.

Experimental Protocol:

-

Sample Preparation: Place a small, pure sample (1-2 mL) of this compound into a small, dry test tube.

-

Apparatus Setup: Insert a calibrated low-temperature thermometer or a digital temperature probe into the center of the liquid. The sensing part of the thermometer should be fully immersed.

-

Cooling: Place the test tube in a cooling bath (e.g., an ice-salt bath or a dry ice-acetone bath) and stir the sample gently with the thermometer.

-

Observation: Record the temperature at regular intervals. A plateau in the cooling curve indicates the freezing point.

-

Confirmation: To confirm, remove the test tube from the cooling bath and allow it to warm up slowly. The temperature at which the last crystals melt is the melting point. For a pure compound, the freezing and melting points should be very close.

Causality and Self-Validation:

-

Stirring: Gentle stirring ensures uniform temperature throughout the sample, preventing supercooling and leading to a more accurate reading.

-

Slow Warming: A slow rate of warming during the melting phase is crucial for allowing the system to remain in thermal equilibrium, which is the foundation of an accurate melting point determination. A rapid heating rate can lead to a wider and inaccurate melting range.

-

Purity Indication: A sharp melting point (a narrow range of 0.5-1.0 °C) is a strong indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.

Boiling Point Determination

The boiling point is a critical physical constant for liquids. The capillary method (Siwoloboff method) is a reliable micro-scale technique suitable for determining the boiling point of small quantities of liquid.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[14] In the capillary method, this is observed as the point where a continuous stream of bubbles from an inverted capillary tube ceases, and the liquid begins to enter the capillary upon cooling.[14][15]

Experimental Protocol:

-

Sample Preparation: Place a small amount (0.5-1 mL) of this compound into a small-diameter test tube (a "fusion tube").

-

Capillary Insertion: Take a melting point capillary tube and seal one end using a flame. Place the sealed capillary tube, open end down, into the liquid in the fusion tube.

-

Apparatus Assembly: Attach the fusion tube to a calibrated thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a modern digital melting/boiling point apparatus).[14] The heating bath ensures a uniform and controlled rate of temperature increase.

-

Observation: Heat the bath gently. As the temperature rises, air trapped in the capillary will expand and exit as bubbles. As the liquid's boiling point is approached, the bubbling will become a rapid and continuous stream as the liquid's vapor fills the capillary.

-

Recording the Boiling Point: Once a steady stream of bubbles is observed, remove the heat source. The bubbling will slow down and stop. The temperature at which the liquid just begins to be drawn back into the capillary tube is the boiling point.[14][15]

-

Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Causality and Self-Validation:

-

Inverted Capillary: The inverted capillary acts as its own manometer, trapping the vapor of the liquid. The continuous stream of bubbles indicates that the vapor pressure inside the capillary has overcome the external pressure.

-

Cooling Phase Reading: The boiling point is recorded upon cooling because this is the precise moment when the external pressure equals the vapor pressure of the liquid, allowing the liquid to re-enter the capillary. Reading the temperature during heating can lead to erroneously high values due to superheating.

-

Thiele Tube: The design of the Thiele tube promotes convection currents in the heating oil, ensuring a uniform temperature distribution without the need for stirring, which is critical for an accurate determination.[14]

Experimental Workflow for Boiling Point Determination

Caption: Workflow for determining the boiling point via the capillary method.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of identity for organic molecules.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons (with splitting patterns indicative of meta-substitution), the quartet for the methylene (-CH₂-) group adjacent to the carbonyl, the singlet for the methyl group on the aromatic ring, and the triplet for the terminal methyl (-CH₃) group of the ethyl chain.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom, including the carbonyl carbon (typically in the 190-220 ppm range), the aromatic carbons, and the aliphatic carbons of the ethyl and methyl groups.[16]

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is dominated by a strong absorption band characteristic of the C=O (carbonyl) stretch of an aromatic ketone, typically found around 1685 cm⁻¹. Other key peaks would include C-H stretches for the aromatic and aliphatic groups.[3]

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 148. Key fragmentation patterns would likely involve the cleavage of the acyl group, leading to characteristic fragment ions.[12]

Note: Access to spectral data for this compound is available through databases such as SpectraBase and PubChem.[3][12][16]

Role in Pharmaceutical Synthesis: The Bupropion Connection

This compound is structurally related to key intermediates in the synthesis of bupropion, an important antidepressant and smoking cessation aid.[4] Bupropion is chemically known as (±)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone.[17] The synthesis of bupropion and its analogues often starts with a substituted propiophenone.[17][18][19]

For example, a common synthetic route to bupropion involves the α-bromination of 3'-chloropropiophenone, followed by a nucleophilic substitution with tert-butylamine.[17] this compound can be used in the synthesis of bupropion analogues where the chlorine atom is replaced by a methyl group.[18][19] These structural modifications are crucial in drug development for studying structure-activity relationships (SAR), aiming to enhance efficacy, alter metabolic profiles, or reduce side effects.[18]

Logical Relationship: this compound to Bupropion Analogue

Caption: Synthetic pathway from this compound to a bupropion analogue.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazards: It is considered harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[8][15][16]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13] It is often stored under an inert atmosphere (e.g., argon) to prevent degradation.[1]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Ensure the area is well-ventilated.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those in organic synthesis and medicinal chemistry. A thorough understanding of its physical properties, such as its melting and boiling points, is not merely academic but a practical necessity for its purification, identification, and effective use in complex reaction schemes. The protocols and data presented in this guide are intended to provide researchers with a solid, authoritative foundation for their work with this versatile chemical intermediate.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. byjus.com [byjus.com]

- 3. spectrabase.com [spectrabase.com]

- 4. scribd.com [scribd.com]

- 5. reddit.com [reddit.com]

- 6. thinksrs.com [thinksrs.com]

- 7. This compound [webbook.nist.gov]

- 8. westlab.com [westlab.com]

- 9. chemicalbull.com [chemicalbull.com]

- 10. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 11. This compound [webbook.nist.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. Video: Boiling Points - Concept [jove.com]

- 16. This compound | C10H12O | CID 103965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. US7737302B2 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]

- 18. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of 3'-Methylpropiophenone

This guide provides a comprehensive analysis of the spectral data for 3'-Methylpropiophenone (CAS No. 51772-30-6), a key intermediate in the synthesis of various pharmaceuticals and fragrances.[1] As researchers, scientists, and professionals in drug development, a thorough understanding of the structural and spectroscopic characteristics of such molecules is paramount for quality control, reaction monitoring, and the elucidation of novel synthetic pathways. This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, grounded in fundamental principles and practical experimental considerations.

Introduction to this compound: Structure and Significance

This compound, with the molecular formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol , is an aromatic ketone.[1] Its structure, characterized by a propiophenone core with a methyl group at the meta-position of the phenyl ring, dictates its unique spectroscopic signature. The accurate interpretation of its spectral data is crucial for confirming its identity, purity, and for understanding its reactivity in various chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Proton and Carbon Framework

NMR spectroscopy is an unparalleled tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

Experimental Protocol for NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification.

Methodology:

-

Sample Preparation: A solution of this compound (approximately 5-10 mg for ¹H, 20-50 mg for ¹³C) is prepared in a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized for data acquisition.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard single-pulse experiment is performed.

-

Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled experiment is conducted to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the TMS signal.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methylene and methyl protons of the ethyl group, and the methyl protons on the aromatic ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.75 | m | 2H | Aromatic (H-2', H-6') |

| ~7.35 | m | 2H | Aromatic (H-4', H-5') |

| 2.97 | q | 2H | -CO-CH₂ -CH₃ |

| 2.41 | s | 3H | Ar-CH₃ |

| 1.22 | t | 3H | -CO-CH₂-CH₃ |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

Interpretation:

-

Aromatic Protons (δ ~7.35-7.75): The protons on the meta-substituted benzene ring will appear as a complex multiplet in the downfield region due to the deshielding effect of the aromatic ring currents and the carbonyl group.

-

Methylene Protons (δ ~2.97): The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons of the ethyl group (n+1 rule, 3+1=4). These protons are deshielded by the adjacent carbonyl group.

-

Aromatic Methyl Protons (δ ~2.41): The singlet corresponds to the three protons of the methyl group attached to the aromatic ring.

-

Ethyl Methyl Protons (δ ~1.22): The triplet is due to the coupling of these methyl protons with the two adjacent methylene protons (n+1 rule, 2+1=3).

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will display a single peak for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~200.7 | C =O |

| ~138.4 | Ar-C (C-3') |

| ~137.0 | Ar-C (C-1') |

| ~134.0 | Ar-C H (C-5') |

| ~128.6 | Ar-C H (C-4') |

| ~128.4 | Ar-C H (C-6') |

| ~125.7 | Ar-C H (C-2') |

| ~31.8 | -CO-C H₂-CH₃ |

| ~21.3 | Ar-C H₃ |

| ~8.4 | -CO-CH₂-C H₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Interpretation:

-

Carbonyl Carbon (δ ~200.7): The ketone carbonyl carbon appears significantly downfield, a characteristic feature of this functional group.

-

Aromatic Carbons (δ ~125-139): The six aromatic carbons will have distinct chemical shifts influenced by the positions of the carbonyl and methyl substituents. The quaternary carbons (C-1' and C-3') will generally have weaker signals.

-

Aliphatic Carbons (δ ~8-32): The methylene carbon of the ethyl group is deshielded by the carbonyl group, while the two methyl carbons appear at higher field.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for FT-IR Analysis

Objective: To obtain the FT-IR spectrum of this compound to identify its key functional groups.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained neat. A thin film of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded.

-

The sample is placed in the beam path, and the sample spectrum is acquired.

-

The instrument typically scans over the mid-infrared range (4000-400 cm⁻¹).

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

IR Spectral Data and Interpretation

The IR spectrum of this compound will be dominated by absorptions corresponding to the carbonyl group, aromatic C-H and C=C bonds, and aliphatic C-H bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3050 | C-H stretch | Aromatic |

| ~2980, ~2940 | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~1685 | C=O stretch | Aromatic Ketone |

| ~1605, ~1585, ~1450 | C=C stretch | Aromatic Ring |

| ~1460 | C-H bend | Aliphatic (CH₂) |

| ~1380 | C-H bend | Aliphatic (CH₃) |

| ~790, ~700 | C-H out-of-plane bend | Meta-substituted Aromatic |

Table 3: Predicted FT-IR Spectral Data for this compound.

Interpretation:

-

Aromatic C-H Stretch (~3050 cm⁻¹): This absorption appears at a slightly higher frequency than aliphatic C-H stretches.

-

Aliphatic C-H Stretches (~2980, ~2940 cm⁻¹): These bands are due to the stretching vibrations of the C-H bonds in the ethyl and methyl groups.

-

Carbonyl (C=O) Stretch (~1685 cm⁻¹): This is a very strong and sharp absorption, characteristic of a conjugated ketone. The conjugation with the aromatic ring lowers the frequency from that of a typical aliphatic ketone (~1715 cm⁻¹).

-

Aromatic C=C Stretches (~1605, ~1585, ~1450 cm⁻¹): These absorptions are characteristic of the benzene ring.

-

Aromatic C-H Bends (~790, ~700 cm⁻¹): The pattern of these out-of-plane bending vibrations can often provide information about the substitution pattern on the aromatic ring, with meta-substitution showing characteristic bands in this region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Experimental Protocol for GC-MS Analysis

Objective: To obtain the mass spectrum of this compound to confirm its molecular weight and analyze its fragmentation pattern.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used. The GC separates the components of the sample before they enter the MS.

-

GC Separation:

-

A small volume of the sample solution is injected into the GC.

-

The sample is vaporized and carried by an inert gas through a capillary column.

-

The column temperature is programmed to elute the compound of interest.

-

-

MS Analysis (Electron Ionization):

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

-

Data Acquisition: A mass spectrum is recorded, plotting the relative abundance of ions versus their m/z values.

Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight and several fragment ions resulting from the cleavage of specific bonds.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺˙) at m/z = 148: This peak corresponds to the intact molecule with one electron removed.

-

Base Peak at m/z = 119: This is likely the most intense peak, resulting from the loss of the ethyl group (•CH₂CH₃, 29 Da) via α-cleavage, forming a stable acylium ion ([M-29]⁺).

-

Fragment at m/z = 91: This peak can be attributed to the formation of a tolyl cation ([C₇H₇]⁺) after cleavage of the bond between the carbonyl carbon and the aromatic ring.

-

Fragment at m/z = 65: Loss of acetylene (C₂H₂) from the tolyl cation can lead to the formation of the cyclopentadienyl cation ([C₅H₅]⁺).

Caption: Proposed mass spectral fragmentation pathway of this compound.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the atoms, the IR spectrum identifies the key functional groups, and the mass spectrum verifies the molecular weight and provides structural information through its fragmentation pattern. This detailed spectral analysis serves as a critical reference for researchers and scientists working with this important chemical intermediate, ensuring the integrity and quality of their materials and facilitating further research and development.

References

An In-Depth Technical Guide to 3'-Methylpropiophenone: From Discovery to Contemporary Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3'-Methylpropiophenone (CAS 51772-30-6), a key aromatic ketone intermediate in the synthesis of pharmaceuticals and fine chemicals. While the precise moment of its first synthesis is not prominently documented, its history is intrinsically linked to the development of classical organic reactions and the evolution of medicinal chemistry. This document explores the probable historical context of its discovery through the lens of the Friedel-Crafts acylation, details modern synthetic methodologies, presents a thorough analysis of its physicochemical and spectroscopic properties, and elucidates its critical role in the development of pharmaceutical agents, most notably bupropion and its analogues.

Introduction and Core Compound Profile

This compound, systematically named 1-(3-methylphenyl)propan-1-one, is a colorless to pale yellow liquid with a characteristic sweet, floral, and slightly balsamic odor.[1] Its molecular structure, featuring a propiophenone core with a methyl group at the meta-position of the phenyl ring, imparts a unique combination of reactivity and stability that makes it a valuable building block in organic synthesis.

Its primary significance in the scientific community lies in its role as a pivotal intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs).[2] Specifically, it is a well-established precursor in the manufacturing of bupropion, an atypical antidepressant and smoking cessation aid.[3][4] The global market for this compound has seen steady growth, driven by the demand from the pharmaceutical and agrochemical sectors.[5]

This guide will navigate the historical context of its synthesis, provide detailed modern experimental protocols, and offer a deep dive into its chemical and physical characteristics, thereby serving as a vital resource for professionals in drug discovery and chemical synthesis.

Historical Perspective: A Likely Emergence from a Classic Reaction

While a singular, celebrated discovery of this compound is not found in the annals of chemical history, its synthesis was a logical and inevitable consequence of one of the most powerful reactions in organic chemistry: the Friedel-Crafts acylation. Developed in 1877 by Charles Friedel and James Crafts, this reaction provided a robust method for attaching acyl groups to aromatic rings.[6][7]

Given the ready availability of toluene (methylbenzene) and propionyl chloride, the synthesis of this compound would have been a straightforward application of this newfound methodology. The Friedel-Crafts acylation of toluene with propionyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), would yield a mixture of isomers, with the 4'-methyl and 2'-methyl isomers being the major products due to the ortho-, para-directing nature of the methyl group. However, the 3'-methyl isomer would invariably be formed as a minor product.

The historical imperative for its isolation and characterization likely arose with the burgeoning field of medicinal chemistry, where the exploration of a wide array of substituted aromatic ketones as potential pharmacophores became commonplace. The rise of bupropion and its analogues in the latter half of the 20th century undoubtedly solidified the importance of this compound as a key synthetic intermediate, shifting its status from a potential curiosity to a compound of significant industrial interest.[3]

Synthetic Methodologies: From Classical Approaches to Modern Innovations

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and disadvantages concerning yield, purity, cost, and environmental impact.

The Archetypal Route: Friedel-Crafts Acylation

The most traditional method for preparing this compound is the Friedel-Crafts acylation of toluene with propionyl chloride or propionic anhydride, using a Lewis acid catalyst like aluminum chloride.[8][9]

Reaction Mechanism: The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of propionyl chloride with aluminum chloride. This acylium ion is then attacked by the electron-rich toluene ring in an electrophilic aromatic substitution reaction. Due to the ortho-, para-directing effect of the methyl group on the toluene ring, this reaction primarily yields the 4'-methyl and 2'-methyl isomers. The formation of the 3'-methyl isomer is less favored and requires separation from the other isomers, which presents a significant challenge for this method's industrial viability for producing the pure 3'-isomer.

Experimental Protocol: Friedel-Crafts Acylation of Toluene

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Toluene (anhydrous)

-

Propionyl Chloride (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric Acid (concentrated)

-

Ice

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of propionyl chloride (1.0 eq) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, add a solution of toluene (1.2 eq) in anhydrous dichloromethane dropwise over 30 minutes, again keeping the temperature below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product, a mixture of isomers, requires purification by fractional distillation or column chromatography to isolate this compound.

Grignard-Based Syntheses: A More Targeted Approach

To circumvent the isomeric mixture issue of the Friedel-Crafts reaction, Grignard-based methods offer a more direct route to this compound.

This method involves the reaction of a Grignard reagent derived from m-bromotoluene with propionitrile.[10]

Reaction Pathway: The m-tolylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbon of the nitrile. The resulting imine intermediate is then hydrolyzed with aqueous acid to yield the desired ketone. This method offers excellent regioselectivity, as the starting materials dictate the final position of the methyl group.

Experimental Protocol: Grignard Reaction with Propionitrile [10]

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

m-Bromotoluene

-

Anhydrous Diethyl Ether

-

Propionitrile

-

Dilute Sulfuric Acid

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq) and a crystal of iodine.

-

Add a small amount of anhydrous diethyl ether.

-

Slowly add a solution of m-bromotoluene (1.2 eq) in anhydrous diethyl ether to initiate the Grignard reaction. Once initiated, add the remaining solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to room temperature and then add a solution of propionitrile (1.0 eq) in anhydrous diethyl ether dropwise.

-

After the addition, stir the mixture at room temperature for 2 hours.

-

Cool the reaction mixture in an ice bath and slowly add dilute sulfuric acid to quench the reaction and hydrolyze the intermediate.

-

Extract the mixture with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound.[10]

An alternative two-step Grignard approach involves the reaction of m-tolualdehyde with an ethyl Grignard reagent, followed by oxidation of the resulting secondary alcohol.[3]

Reaction Sequence: The ethylmagnesium bromide adds to the carbonyl group of m-tolualdehyde to form 1-(3-methylphenyl)propan-1-ol. This secondary alcohol is then oxidized to this compound using a suitable oxidizing agent. Modern protocols favor environmentally benign oxidants like oxygen with a composite catalyst system.[3]

Experimental Protocol: Grignard Addition and Oxidation [3]

Part A: Synthesis of 1-(3-methylphenyl)propan-1-ol

-

To a solution of ethylmagnesium bromide (1.2 eq) in THF in a three-necked flask cooled in an ice-water bath, add a solution of m-tolualdehyde (1.0 eq) in THF dropwise, keeping the temperature below 10 °C.

-

After the addition, allow the mixture to stir at room temperature for 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

Part B: Oxidation to this compound [3]

-

In a high-pressure reaction vessel, combine the crude 1-(3-methylphenyl)propan-1-ol, a composite catalyst (e.g., nitroxide radicals, inorganic bromide, and nitrite), and a suitable solvent (e.g., water or acetonitrile).

-

Purge the vessel with oxygen and then pressurize with oxygen (e.g., 0.5 MPa).

-

Heat the mixture (e.g., 80 °C) and stir for a specified time (e.g., 24 hours).

-

After cooling, extract the product with an organic solvent like dichloromethane.

-

Wash the organic layer, dry, and concentrate.

-

Purify the final product by vacuum distillation to obtain this compound with high yield and purity.[3]

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages | Typical Yield |

| Friedel-Crafts Acylation | Toluene, Propionyl Chloride | AlCl₃ | Inexpensive starting materials, well-established reaction. | Produces a mixture of isomers requiring difficult separation, stoichiometric use of Lewis acid. | Variable for the 3'-isomer |

| Grignard with Nitrile | m-Bromotoluene, Propionitrile | Mg, Diethyl Ether | High regioselectivity, direct route to the desired isomer. | Requires anhydrous conditions, Grignard reagents are moisture-sensitive. | ~47%[10] |

| Grignard with Aldehyde & Oxidation | m-Tolualdehyde, Ethyl Halide | Mg, Oxidizing Agent | High regioselectivity, can utilize greener oxidation methods. | Two-step process, requires handling of Grignard reagents. | >90%[3] |

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of this compound is crucial for its handling, purification, and identification.

Physical Properties

| Property | Value | Reference |

| CAS Number | 51772-30-6 | [11] |

| Molecular Formula | C₁₀H₁₂O | [11] |

| Molecular Weight | 148.20 g/mol | [11] |

| Appearance | Colorless to pale yellow liquid | [12] |

| Boiling Point | 244-246 °C | [12] |

| Melting Point | -4.4 °C | [3] |

| Flash Point | 75 °C | [12] |

| Density | ~1.006 g/cm³ | [3] |

| Solubility | Limited solubility in water; soluble in organic solvents. | [12] |

Spectroscopic Data

Spectroscopic analysis is indispensable for confirming the structure and purity of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band around 1680-1700 cm⁻¹, indicative of the C=O stretch of the aryl ketone. Additional peaks corresponding to C-H stretches of the aromatic ring and the alkyl chain are also present.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum typically shows a triplet for the methyl protons of the ethyl group (~1.2 ppm), a quartet for the methylene protons (~3.0 ppm), a singlet for the methyl group on the aromatic ring (~2.4 ppm), and a series of multiplets in the aromatic region (7.1-7.8 ppm) corresponding to the four protons on the substituted benzene ring.[11]

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon around 200 ppm, along with signals for the carbons of the ethyl group, the aromatic methyl group, and the six distinct carbons of the aromatic ring.[11]

-

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z = 148. Key fragmentation patterns often include the loss of the ethyl group (M-29) leading to a prominent peak at m/z = 119 (the m-toluoyl cation), and a peak at m/z = 91 corresponding to the tropylium ion.[13]

Applications in Drug Development and Beyond

The primary application of this compound is as a crucial intermediate in the pharmaceutical industry.[2]

Keystone in the Synthesis of Bupropion

This compound is the starting material for the synthesis of bupropion, a widely prescribed antidepressant and smoking cessation aid.[3][4] The synthesis involves the α-bromination of this compound to yield 2-bromo-3'-methylpropiophenone. This is followed by a nucleophilic substitution reaction with tert-butylamine to introduce the amino group, and subsequent conversion to the hydrochloride salt to afford bupropion hydrochloride.

The structural integrity and purity of the starting this compound are paramount, as any impurities can be carried through the synthesis and compromise the quality and safety of the final drug product.

A Scaffold for Novel Therapeutics

Beyond bupropion, the propiophenone scaffold of this molecule makes it a versatile starting point for the synthesis of a variety of other biologically active compounds. Its derivatives have been explored for a range of pharmacological activities, taking advantage of the modifiable ketone and aromatic ring functionalities.[4]

Applications in the Fragrance and Flavor Industry

Due to its pleasant sweet and floral aroma, this compound also finds use in the fragrance and perfumery industry.[1] It can be used to impart warmth and depth to floral and oriental fragrance compositions.

Conclusion

This compound, a compound likely first synthesized as an unexplored component in a classic Friedel-Crafts reaction, has evolved into a molecule of significant industrial and pharmaceutical importance. Its journey from a probable synthetic curiosity to a key building block for a blockbuster drug illustrates the dynamic interplay between fundamental organic chemistry and applied medicinal science. Modern synthetic methods have enabled its efficient and regioselective production, overcoming the limitations of earlier approaches. This guide has provided a comprehensive technical overview, from its historical context to its modern applications, to serve as a valuable resource for scientists and researchers working with this versatile chemical intermediate.

References

- 1. 3-methylpropiophenone | Aroma Chemical For Fragrances & Flavors [chemicalbull.com]

- 2. This compound (CAS 51772-30-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. CN111393272A - Synthetic method of 3' -methyl propiophenone - Google Patents [patents.google.com]

- 4. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Charles Friedel and the Accidental Discovery of an Important Reaction - ChemistryViews [chemistryviews.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Friedel-Crafts Reactions | Alkylation & Acylation - Lesson | Study.com [study.com]

- 10. Synthesis routes of this compound [benchchem.com]

- 11. This compound | C10H12O | CID 103965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemicalbull.com [chemicalbull.com]

- 13. spectrabase.com [spectrabase.com]

Applications of 3'-Methylpropiophenone in fragrance industry

An In-Depth Technical Guide to 3'-Methylpropiophenone in the Fragrance Industry

Introduction

Aromatic ketones represent a pivotal class of molecules in the perfumer's palette, valued for their ability to impart warmth, complexity, and structural integrity to fragrance compositions. Among these, this compound (CAS No. 51772-30-6) has emerged as a versatile and valuable ingredient. This compound, a substituted aromatic ketone, is recognized for its distinctive sweet, floral, and slightly balsamic odor profile.[1] Its primary function in the fragrance industry is as a character-giving ingredient and a functional fixative, particularly in floral and oriental accords.[1]

Beyond its direct application in perfumery, this compound serves as a key synthetic intermediate in the pharmaceutical and broader chemical industries.[1] This guide offers a comprehensive technical overview for researchers and application scientists, detailing the synthesis, physicochemical properties, olfactory characteristics, and strategic applications of this compound in the creation of modern fragrances. We will explore the causality behind its formulation choices, detail validated synthetic protocols, and provide a clear perspective on its role within the regulatory landscape.

Section 1: Physicochemical and Olfactory Profile

The efficacy and application of any aroma chemical are fundamentally dictated by its physical properties and its perceived scent profile. This compound is a pale yellow liquid whose molecular structure gives rise to its unique characteristics.[2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. These parameters are critical for predicting its behavior in formulations, including solubility, volatility, and stability.

| Property | Value | Source |

| CAS Number | 51772-30-6 | [2] |

| Molecular Formula | C₁₀H₁₂O | [2][3] |

| Molecular Weight | 148.20 g/mol | [2][3] |

| Physical Form | Pale yellow oily liquid | [2] |

| Boiling Point | ~513.73 K (240.58 °C) | [4] |

| Flash Point | 75 °C | [1] |

| InChI Key | QHVNQIJBHWOZRJ-UHFFFAOYSA-N | [2] |

Olfactory Characteristics

The scent of this compound is multifaceted, making it a valuable component for building complex accords. Its primary olfactory notes are:

-

Sweet and Floral: It provides a foundational sweetness that supports and enhances floral compositions.

-

Warm and Powdery: A distinct powdery undertone adds depth, warmth, and a soft texture to fragrances.[1]

-

Balsamic Nuances: A slightly balsamic character contributes to its effectiveness in oriental-style perfumes.[1]

This profile allows it to blend seamlessly with a variety of other aroma chemicals, including benzaldehyde, cinnamic alcohol, and phenyl ethyl alcohol, to create sophisticated and harmonious scent experiences.[1]

Section 2: Synthesis Methodologies and Industrial Relevance

The commercial viability of an aroma chemical is intrinsically linked to the efficiency and scalability of its synthesis. Several routes to this compound have been developed, each with distinct advantages and mechanistic underpinnings.

Method A: Grignard Reaction with a Nitrile

This classic organometallic approach is a reliable method for forming ketones from nitriles. The synthesis involves the reaction of an aryl Grignard reagent with a simple alkyl nitrile.

-

Grignard Reagent Formation: Magnesium turnings (41.2 mmol) and a crystal of iodine are added to anhydrous diethyl ether. A solution of m-bromotoluene (41.2 mmol) in anhydrous diethyl ether is added dropwise under a nitrogen atmosphere to initiate the formation of m-tolylmagnesium bromide.[2]

-

Reaction with Nitrile: Once the Grignard reagent is formed, a solution of propionitrile (34.3 mmol) in anhydrous diethyl ether is added dropwise.[2] The reaction is typically exothermic and may proceed under spontaneous reflux.[2]

-

Hydrolysis (Workup): The resulting intermediate imine salt is hydrolyzed by the careful addition of water and cooled dilute sulfuric acid.[2]

-

Extraction and Purification: The product is extracted from the aqueous layer using diethyl ether. The organic layer is then washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and the solvent is evaporated. The crude product is purified by silica gel column chromatography to yield this compound.[2]

The Grignard reagent (m-tolylmagnesium bromide) acts as a potent nucleophile, with the carbon atom bonded to magnesium attacking the electrophilic carbon of the nitrile group. This forms a stable intermediate magnesium salt of a ketimine. The subsequent acidic hydrolysis cleaves the carbon-nitrogen double bond, liberating the ketone. The use of anhydrous conditions is critical, as Grignard reagents are highly reactive with protic solvents like water, which would quench the reagent and halt the reaction.

Method B: Catalytic Oxidation of a Secondary Alcohol

A more recent, patented approach involves a two-step process that boasts high yields and environmentally safer conditions by using oxygen as the final oxidant.[5]

-

Alcohol Formation: m-Methyl benzaldehyde is reacted with an ethyl Grignard reagent (ethylmagnesium bromide) to produce 3'-methyl phenylpropanol, a secondary alcohol.[5]

-

Catalytic Oxidation: The resulting alcohol is then oxidized to this compound using oxygen as the oxidant. This step is facilitated by a novel composite catalyst system comprising nitroxide free radicals, an inorganic bromide, and a nitrite.[5] This method reports yields exceeding 90%.[5]

This pathway separates the carbon-carbon bond formation from the oxidation step, allowing for greater control and selectivity. The first step is a standard nucleophilic addition of a Grignard reagent to an aldehyde. The innovation lies in the second step: the composite catalyst generates a highly reactive oxidizing species in situ, which selectively converts the secondary alcohol to a ketone without over-oxidation or side reactions often seen with harsher oxidizing agents. Using oxygen from the air as the terminal oxidant makes the process greener and more cost-effective for industrial production.

Section 3: Applications in Fragrance Compositions

The true art of perfumery lies in the masterful blending of ingredients to evoke an emotion or tell a story. This compound is a valuable tool in this endeavor due to its functional and aesthetic contributions.

Role as a Modifier and Fixative

-

Modifier: In floral (e.g., lilac, wisteria) and oriental compositions, this compound adds a warm, sweet, and slightly powdery character that enhances the main theme.[1][6] It provides depth and complexity, transitioning the fragrance from its top notes to its heart.

-

Fixative: With a relatively high boiling point and molecular weight compared to more volatile top and middle notes, this compound evaporates more slowly.[1] This property allows it to act as a fixative, slowing the evaporation of other ingredients and thereby increasing the overall longevity of the scent on the skin.[7][8]

Creative Blending and Accords

This compound is rarely used in isolation; its strength is in its synergy with other materials. It serves as an excellent "bridging note," smoothing the transitions between different olfactory families.[8]

-

Floral Accords: It blends well with compounds like amyl salicylate and anisaldehyde to create rich, blooming floral scents.[6]

-